Benzohydroximic acid, (E)-
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Overview
Description
Benzohydroximic acid, (E)-, also known as benzohydroxamic acid, is an organic compound belonging to the class of benzoic acids and derivatives. It contains a carboxylic acid substituent attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzohydroximic acid can be synthesized through the reaction of hydroxylamine hydrochloride with ethyl benzoate in the presence of potassium hydroxide. The reaction involves the formation of potassium benzohydroxamate, which is then converted to benzohydroximic acid by treatment with acetic acid .
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Potassium Benzohydroxamate Formation
- Hydroxylamine hydrochloride (46.7 g, 0.67 mole) is dissolved in 240 cc of methyl alcohol.
- Potassium hydroxide (56.1 g, 1 mole) is dissolved in 140 cc of methyl alcohol.
- The solutions are mixed at 30–40°C, and ethyl benzoate (50 g, 0.33 mole) is added.
- The mixture is filtered, and the filtrate is allowed to crystallize.
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Conversion to Benzohydroximic Acid
- The potassium salt (35 g, 0.2 mole) is dissolved in 160 cc of 1.25 N acetic acid.
- The solution is cooled, and benzohydroximic acid crystallizes out .
Industrial Production Methods
Industrial production of benzohydroximic acid typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Benzohydroximic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it to amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted benzohydroximic acid derivatives.
Scientific Research Applications
Benzohydroximic acid has numerous applications in scientific research:
Mechanism of Action
Benzohydroximic acid exerts its effects through various mechanisms:
Chelation: It forms stable complexes with metal ions, which is crucial for its role as a chelating agent.
Enzyme Inhibition: It inhibits enzymes like urease and matrix metalloproteinase by binding to their active sites.
Anticancer Activity: It inhibits histone deacetylase, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Benzohydroximic acid is unique compared to other hydroxamic acids due to its specific structure and properties. Similar compounds include:
Salicylhydroxamic Acid: Known for its use as a siderophore.
Anthranilic Hydroxamic Acid: Used in metal chelation and enzyme inhibition.
These compounds share similar functional groups but differ in their specific applications and efficacy.
Properties
CAS No. |
7340-49-0 |
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Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
ethyl (Z)-N-hydroxybenzenecarboximidate |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(10-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3/b10-9- |
InChI Key |
JGVKGYPQYMCAEA-KTKRTIGZSA-N |
Isomeric SMILES |
CCO/C(=N\O)/C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=NO)C1=CC=CC=C1 |
Origin of Product |
United States |
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